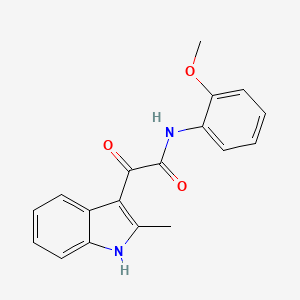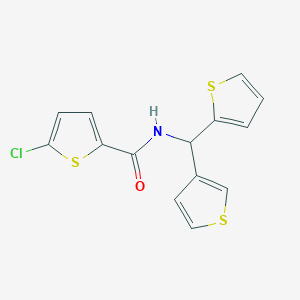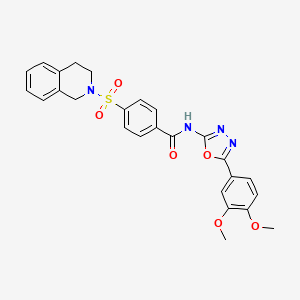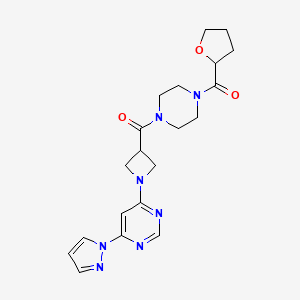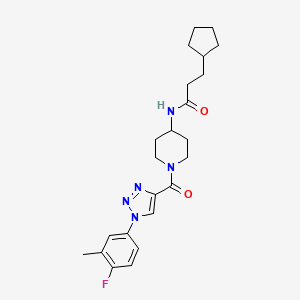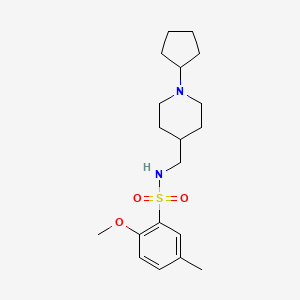![molecular formula C14H12O5 B2556262 5-[(2-Acetylphenoxy)methyl]-2-furoic acid CAS No. 1024322-96-0](/img/structure/B2556262.png)
5-[(2-Acetylphenoxy)methyl]-2-furoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-[(2-Acetylphenoxy)methyl]-2-furoic acid” is a chemical compound with the molecular formula C14H12O5 . It has a molecular weight of 260.25 . The compound is stored at a temperature of 28°C .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C14H12O5/c1-9(15)10-2-4-11(5-3-10)18-8-12-6-7-13(19-12)14(16)17/h2-7H,8H2,1H3,(H,16,17) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm^3, a boiling point of 478.6±40.0 °C at 760 mmHg, and a flash point of 243.3±27.3 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds . The compound has a polar surface area of 77 Å^2 and a molar refractivity of 66.7±0.3 cm^3 .Scientific Research Applications
Chromatographic Analysis in Food Products
The compound 2-furoic acid, a related compound to 5-[(2-Acetylphenoxy)methyl]-2-furoic acid, has been utilized in chromatographic methods to analyze food products. For instance, a high-performance liquid chromatographic method has been developed to determine compounds including 2-furoic acid in honey and honeydew samples. This method involves solid-phase extraction and separation on a reversed-phase column, highlighting the importance of 2-furoic acid and its derivatives in analytical chemistry and food quality control (Nozal et al., 2001).
Biocatalysis and Sustainable Polymer Production
Significant attention has been given to the biocatalytic production of 2,5-furandicarboxylic acid (FDCA), a derivative of 2-furoic acid. FDCA is renowned for its potential applications as a sustainable substitute for petroleum-derived terephthalic acid in bio-based polymer production. Biocatalytic methods, including enzymatic catalysis and whole-cell catalysis, have been explored due to their advantages in terms of mild reaction conditions, cost-effectiveness, and environmental friendliness (Yuan et al., 2019).
Advancements in Catalysis
Advances have been made in the catalytic synthesis of FDCA from furoic acid, showcasing the transformation from C5 platform chemicals to C6 derivatives in biomass utilizations. This highlights the role of 2-furoic acid and its derivatives in the advancement of green chemistry and sustainable industrial processes (Zhang et al., 2017).
Molecular Transformations and Chemical Synthesis
The derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid undergo transformations under the action of bases, resulting in the formation of various compounds, which are essential in understanding chemical synthesis and molecular transformations (Maadadi et al., 2017).
Impact on Polymer and Fine Chemical Industries
Furan carboxylic acids, including derivatives of 2-furoic acid, serve as significant building blocks in the polymer and fine chemical industries. Strategies to improve the catalytic performances for the synthesis of various furan carboxylic acids have been explored, emphasizing the relevance of 2-furoic acid derivatives in industrial applications (Wen et al., 2020).
properties
IUPAC Name |
5-[(2-acetylphenoxy)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c1-9(15)11-4-2-3-5-12(11)18-8-10-6-7-13(19-10)14(16)17/h2-7H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKPRWXGJAXWIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC2=CC=C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2556180.png)


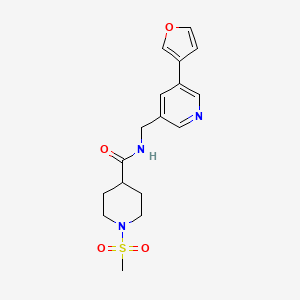


![N-(2,3-dimethylphenyl)-4-[methyl(tetrahydrofurfuryl)sulfamoyl]benzamide](/img/structure/B2556189.png)

